molecular formula C7H5NO5 B120594 3-Nitrosalicylic acid CAS No. 85-38-1

3-Nitrosalicylic acid

Cat. No. B120594
Key on ui cas rn: 85-38-1
M. Wt: 183.12 g/mol
InChI Key: WWWFHFGUOIQNJC-UHFFFAOYSA-N
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Patent
US07005553B2

Procedure details

To a stirred suspension of salicylic acid (0.69 g, 5 mmol) in dichloromethane (10 mL) at room temperature was added tetrabutylammoniumhydrogen sulphate (0.085 g, 5 mol %) followed by isopropyl nitrate (1.31 g, 12.5 mmol). Sulphuric acid (96%, 0.69 mL) was then added dropwise to the mixture which was allowed to stir at room temperature for thirty minutes (became a yellow solution, followed by formation of a yellow precipitate) and then poured onto water (50 mL). The yellow precipitate was filtered off and then triturated with water (10 mL). The insoluble material was filtered off and dried to afford yellow crystals, (0.42 g, 46%) of m.p. 121–122° C. identified by NMR as the title compound (lit. m.p. 123° C., Merck Index No. 6553). The mother liqours were concentrated on a rotary evaporator (60° C., water aspirator pressure) and recrystallised from a dichloromethane/petroleum ether mixture to give yellow/orange crystals (0.35 g, 39%) of m.p. 226–228° C., identified by NMR as 2-hydroxy-5-nitrobenzoic acid (5-nitrosalicylic acid) (lit. m.p. 228–230° C., Merck Index No. 6554). (85% combined yield, Ortho:Para selectivity, 1.2:1)
Quantity
0.69 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.31 g
Type
reactant
Reaction Step Two
Quantity
0.69 mL
Type
reactant
Reaction Step Three
Quantity
0.085 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([OH:10])(=[O:9])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4].[N+:11]([O-])([O:13]C(C)C)=[O:12].S(=O)(=O)(O)O>ClCCl.S([O-])(O)(=O)=O.C([N+](CCCC)(CCCC)CCCC)CCC>[OH:4][C:3]1[C:5]([N+:11]([O-:13])=[O:12])=[CH:6][CH:7]=[CH:8][C:2]=1[C:1]([OH:10])=[O:9] |f:4.5|

Inputs

Step One
Name
Quantity
0.69 g
Type
reactant
Smiles
C(C=1C(O)=CC=CC1)(=O)O
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
1.31 g
Type
reactant
Smiles
[N+](=O)(OC(C)C)[O-]
Step Three
Name
Quantity
0.69 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
0.085 g
Type
catalyst
Smiles
S(=O)(=O)(O)[O-].C(CCC)[N+](CCCC)(CCCC)CCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for thirty minutes (
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
then poured onto water (50 mL)
FILTRATION
Type
FILTRATION
Details
The yellow precipitate was filtered off
CUSTOM
Type
CUSTOM
Details
triturated with water (10 mL)
FILTRATION
Type
FILTRATION
Details
The insoluble material was filtered off
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to afford yellow crystals, (0.42 g, 46%) of m.p. 121–122° C.

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C(=O)O)C=CC=C1[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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